4-((Dibutylamino)methyl)benzaldehyde
Overview
Description
4-((Dibutylamino)methyl)benzaldehyde is an organic compound with the molecular formula C15H23NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dibutylamino group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-((Dibutylamino)methyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with dibutylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Dibutylamino)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 4-((Dibutylamino)methyl)benzoic acid.
Reduction: 4-((Dibutylamino)methyl)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-((Dibutylamino)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((Dibutylamino)methyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but with dimethylamino group instead of dibutylamino.
4-(1-Piperidinyl)benzaldehyde: Contains a piperidinyl group instead of dibutylamino.
Benzaldehyde: The parent compound without any amino substitution
Uniqueness
4-((Dibutylamino)methyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dibutylamino group enhances its solubility and reactivity compared to its analogs .
Properties
IUPAC Name |
4-[(dibutylamino)methyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-5-11-17(12-6-4-2)13-15-7-9-16(14-18)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBRNYVYTYCIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289911 | |
Record name | 4-[(Dibutylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-60-3 | |
Record name | 4-[(Dibutylamino)methyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82413-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Dibutylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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